N4-(3-chlorophenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-(3-chlorophenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been found to inhibit egfr tyrosine kinase . EGFR is a trans-membrane growth factor receptor protein tyrosine kinase (PTK) that plays a crucial role in many cellular activities including growth, differentiation, metabolism, adhesion, motility, and death .
Mode of Action
It’s suggested that meta and ortho-substituted phenyl compounds can easily penetrate the bacterial cell and have suitable binding interactions with their target . This could potentially disrupt the normal functioning of the target, leading to the desired therapeutic effects.
Biochemical Pathways
The inhibition of egfr tyrosine kinase can disrupt several downstream signaling pathways, including the pi3k/akt and mapk pathways, which are involved in cell proliferation, survival, and differentiation .
Pharmacokinetics
It’s worth noting that all potent compounds from a similar series have a clogp value less than 4 and a molecular weight less than 400, suggesting that they are likely to maintain drug-likeness during lead optimization .
Result of Action
Similar compounds have shown significant inhibitory activities against egfr tyrosine kinase, leading to the inhibition of cell proliferation and induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-chlorophenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with suitable diketones or ketoesters under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as p-toluenesulfonic acid or sodium acetate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N4-(3-chlorophenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N4-(3-chlorophenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent
Pharmacology: Studies focus on its role as a kinase inhibitor, particularly targeting CDK2 and EGFR-TK
Material Science: It is explored for its use in organic electronics and as a building block for advanced materials.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrrolo[2,3-d]pyrimidine: Another analog with potential antitubercular properties.
Triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory activity.
Uniqueness
N4-(3-chlorophenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain molecular targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
4-N-(3-chlorophenyl)-6-N,6-N-diethyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6/c1-3-27(4-2)21-25-19(24-16-10-8-9-15(22)13-16)18-14-23-28(20(18)26-21)17-11-6-5-7-12-17/h5-14H,3-4H2,1-2H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHJIHMWMDINQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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